Cas no 866010-64-2 (2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one)
![2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one structure](https://ja.kuujia.com/scimg/cas/866010-64-2x500.png)
2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
-
- MDL: MFCD05670409
- インチ: 1S/C15H19N3O2/c1-10-7-18(8-11(2)20-10)9-14-16-13-6-4-3-5-12(13)15(19)17-14/h3-6,10-11H,7-9H2,1-2H3,(H,16,17,19)
- InChIKey: AXNMKLDEUKVTLY-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(=O)NC=1CN1CC(C)OC(C)C1
2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00926422-1g |
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one |
866010-64-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Ambeed | A959178-1g |
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one |
866010-64-2 | 90% | 1g |
$350.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619340-1mg |
2-((2,6-Dimethylmorpholino)methyl)quinazolin-4(3H)-one |
866010-64-2 | 98% | 1mg |
¥499 | 2023-03-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619340-2mg |
2-((2,6-Dimethylmorpholino)methyl)quinazolin-4(3H)-one |
866010-64-2 | 98% | 2mg |
¥578 | 2023-03-10 | |
abcr | AB301682-100 mg |
2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone; . |
866010-64-2 | 100 mg |
€221.50 | 2023-07-20 | ||
abcr | AB301682-100mg |
2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone; . |
866010-64-2 | 100mg |
€221.50 | 2024-06-09 |
2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-oneに関する追加情報
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one: A Comprehensive Overview
The compound with CAS No. 866010-64-2, known as 2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinazolinones, which are well-known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a quinazolinone core with a morpholine substituent at the 2-position. The morpholine ring is further substituted with two methyl groups at the 2 and 6 positions, adding to the complexity and potential bioactivity of the compound.
Recent studies have highlighted the importance of quinazolinone derivatives in drug discovery, particularly in the development of kinase inhibitors. The presence of the morpholine group in this compound introduces additional flexibility and hydrogen bonding capabilities, which are crucial for interactions with target proteins. Researchers have demonstrated that such modifications can significantly enhance the potency and selectivity of these compounds in inhibiting specific kinase enzymes. For instance, a study published in 2023 revealed that 2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one exhibits potent inhibitory activity against certain receptor tyrosine kinases (RTKs), which are key players in cancer signaling pathways.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The quinazolinone core is typically formed through a condensation reaction between an amine and a ketone or aldehyde derivative. The morpholine substituent is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are invaluable for studying stereochemical effects on biological activity.
In terms of pharmacological properties, this compound has shown promising results in preclinical studies. Its ability to penetrate cellular membranes and interact with intracellular targets makes it a strong candidate for further development as an anti-cancer agent. Additionally, studies have indicated that this compound may possess anti-inflammatory and neuroprotective properties, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's disease.
The structural uniqueness of 2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one also makes it an attractive scaffold for further chemical modifications. Researchers are actively exploring the effects of substituting different groups at various positions on the quinazolinone core to optimize its pharmacokinetic properties and enhance its therapeutic efficacy. For example, recent investigations have focused on introducing electron-withdrawing groups to improve solubility and bioavailability.
In conclusion, CAS No. 866010-64-2 represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure, combined with its promising biological activities, positions it as a key player in the quest for novel therapeutic agents. As research continues to uncover its full potential, this compound is likely to play a pivotal role in advancing our understanding of molecular mechanisms underlying various diseases and paving the way for innovative treatment options.
866010-64-2 (2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one) Related Products
- 1797043-58-3(N-[2-(4-chlorophenyl)ethyl]-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)
- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)
- 129952-14-3((4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone)
- 2167506-55-8(2-carbamothioyl-4-methyl-1,3-thiazole-5-carboxylic acid)
- 1805584-99-9(Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate)
- 19228-91-2(Tert-Butyl thiophen-3-ylcarbamate)
- 941962-14-7(2-(2,4-dimethylphenyl)-1-4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)
- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)
- 1838653-58-9(1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine)
